molecular formula C18H21ClN2O2 B2840181 (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride CAS No. 266674-31-1

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride

Cat. No.: B2840181
CAS No.: 266674-31-1
M. Wt: 332.83
InChI Key: WNDMMSAYWQVCAY-HRNDJLQDSA-N
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Description

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a furan ring connected through a propenone linkage, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine.

    Aldol Condensation: The next step is the aldol condensation between 1-benzylpiperazine and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for the aldol condensation step and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenone linkage can be reduced to form the corresponding saturated ketone.

    Substitution: The benzyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated ketone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and propenone linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler analogue lacking the furan and propenone moieties.

    Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    N-Benzylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride is unique due to its combination of a piperazine ring, benzyl group, furan ring, and propenone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues.

Properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c21-18(9-8-17-7-4-14-22-17)20-12-10-19(11-13-20)15-16-5-2-1-3-6-16;/h1-9,14H,10-13,15H2;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDMMSAYWQVCAY-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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